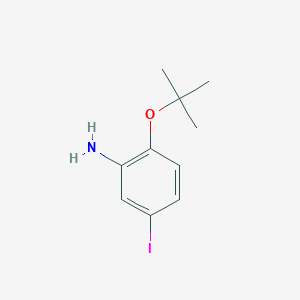![molecular formula C11H16FNO2 B13304540 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenol derivative, followed by the introduction of the aminoethyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxypropyl and aminoethyl groups contribute to its solubility and reactivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor binding, and cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluorophenol: Shares the fluorophenol core but lacks the hydroxypropyl and aminoethyl groups.
4-Fluoro-2-hydroxyaniline: Similar structure with a fluorine atom and a hydroxy group but different substitution pattern.
5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol: A closely related compound with a different position of the hydroxypropyl group.
Uniqueness
5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydroxypropyl and aminoethyl groups enhances its solubility and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H16FNO2 |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
5-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-4-3-9(12)5-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
Clave InChI |
XANCXORUHDNVIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(C)C1=C(C=C(C=C1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


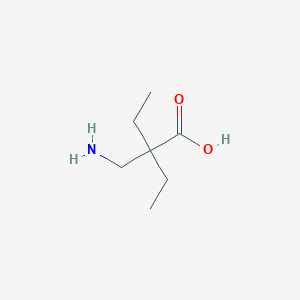
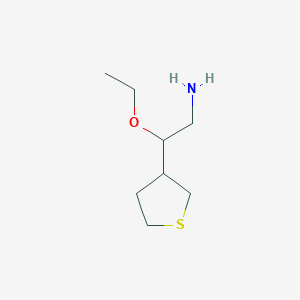
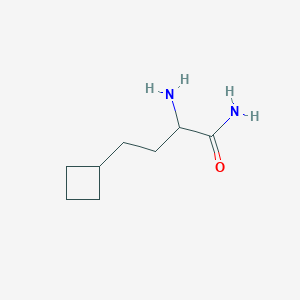
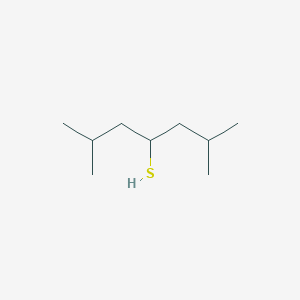

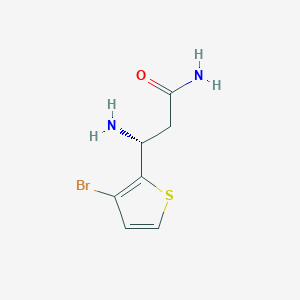
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)

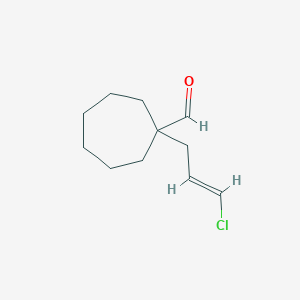
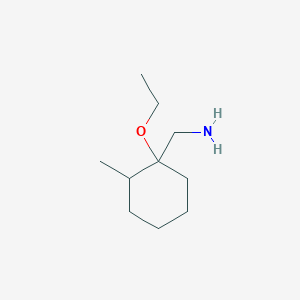
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
